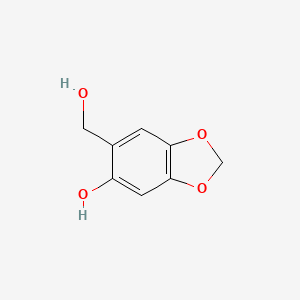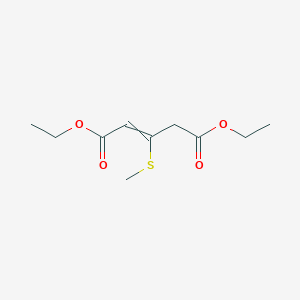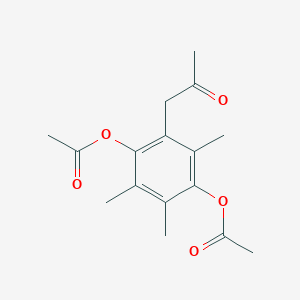
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopropyl group attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate typically involves multiple steps, starting with the preparation of the phenylene ring and subsequent functionalization. Common synthetic routes include Friedel-Crafts acylation and alkylation reactions, followed by esterification to introduce the acetate groups. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenylene ring provides a stable scaffold for these interactions, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and the presence of acetate groups
属性
CAS 编号 |
93645-32-0 |
|---|---|
分子式 |
C16H20O5 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
[4-acetyloxy-2,3,6-trimethyl-5-(2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C16H20O5/c1-8(17)7-14-11(4)15(20-12(5)18)9(2)10(3)16(14)21-13(6)19/h7H2,1-6H3 |
InChI 键 |
VWWFWHHLFPNHOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC(=O)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


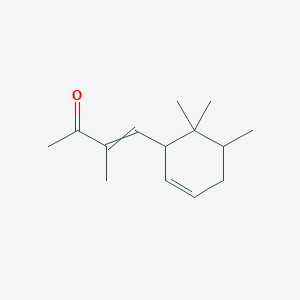
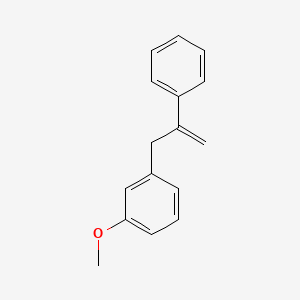
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
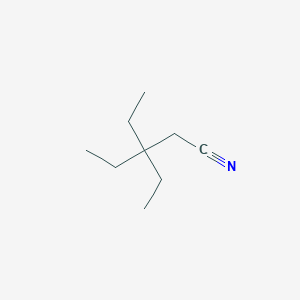
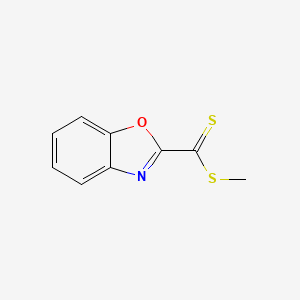
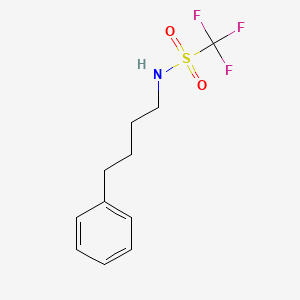
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
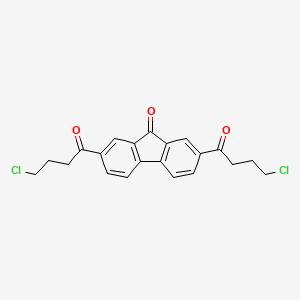
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
